4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride
Description
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride is a benzoic acid derivative featuring a pyrazole ring substituted with an amino group and a methyl group at the 4- and 1-positions, respectively. The pyrazole moiety is linked to the benzoic acid core via an ether oxygen at the para position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
4-(4-amino-1-methylpyrazol-3-yl)oxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-14-6-9(12)10(13-14)17-8-4-2-7(3-5-8)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNIABAPKZYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with β-Ketoesters
The pyrazole core is synthesized via cyclocondensation of methyl acetoacetate with hydrazine hydrate under refluxing ethanol, yielding 1-methyl-1H-pyrazol-3-ol. Subsequent nitration at position 4 using fuming HNO₃ in H₂SO₄ introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (Pd/C, H₂) or using SnCl₂ in HCl. This method achieves 68–72% overall yield but requires careful control of nitration conditions to avoid over-oxidation.
Key Data:
Direct Amination via Buchwald-Hartwig Coupling
An alternative route employs 3-bromo-1-methyl-1H-pyrazol-5-ol, which undergoes palladium-catalyzed amination with ammonia or benzophenone imine. This method circumvents nitration but demands specialized ligands (e.g., Xantphos) and higher temperatures (110°C), yielding 60–65%.
Etherification with 4-Hydroxybenzoic Acid
Nucleophilic Aromatic Substitution
Activation of 4-hydroxybenzoic acid’s hydroxyl group via tosylation (TsCl, Et₃N, CH₂Cl₂) forms the tosylate, which reacts with 4-amino-1-methyl-1H-pyrazol-3-ol in DMF at 80°C with K₂CO₃ as base. Post-reaction, the methyl ester of benzoic acid is saponified using NaOH (2 M, 70°C), yielding the free acid.
Optimized Conditions:
Mitsunobu Reaction
Using DIAD and PPh₃ in THF, the Mitsunobu reaction directly couples 4-hydroxybenzoic acid (protected as methyl ester) with the pyrazole derivative. This method achieves higher regioselectivity (92% yield) but requires anhydrous conditions and costly reagents.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with HCl gas or 4 M HCl in dioxane. Precipitation at 0°C yields the hydrochloride salt with >95% purity. Crystallization from ethanol/water (1:1) enhances purity to 99%.
Analytical Validation:
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¹H NMR (D₂O): δ 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 6.12 (s, 1H, pyrazole-H), 3.45 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Tosylation + SNAr | 78 | 98 | High | Industrial |
| Mitsunobu | 92 | 99 | Low | Lab-scale |
| Buchwald-Hartwig | 65 | 97 | Moderate | Pilot-scale |
Key Insights:
-
Tosylation-SNAr balances cost and scalability for industrial production.
-
Mitsunobu offers superior yields but is limited by reagent costs.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies have indicated that compounds similar to 4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid exhibit significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Research into pyrazole derivatives has revealed their ability to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases such as arthritis .
- Cancer Research : Preliminary studies suggest that 4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid may have cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells, warranting further investigation into its potential as an anticancer agent .
Agricultural Science
- Herbicide Development : The compound's chemical structure allows it to interact with specific biological targets in plants, suggesting its potential use as a herbicide. Research into similar compounds has shown efficacy in inhibiting plant growth by disrupting metabolic pathways .
- Pesticide Formulations : Given its bioactive properties, there is potential for integrating this compound into pesticide formulations aimed at enhancing crop protection against pests while minimizing environmental impact .
Material Science
- Polymer Chemistry : The incorporation of 4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology, particularly in synthesizing nanoparticles for drug delivery systems and imaging applications .
Case Studies
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
Core Heterocycle and Substituents: The target compound features a pyrazole ring with an amino group, which contrasts with the pyrimidine ring in the compound from . Pyrimidines are often associated with nucleic acid mimicry, while pyrazoles are common in agrochemicals and kinase inhibitors. The compound in has a pyrazole with chloro, ethyl, and methyl substituents, which are typical in pesticides due to their electrophilic reactivity and stability .
Linker and Functional Groups: The target uses a simple ether linkage, whereas employs a carbonylamino-methylphenoxy bridge. The latter increases steric bulk and may reduce solubility but improves binding to hydrophobic targets (e.g., insect enzymes). The dimethylamino and sulfonyl groups in suggest a role in modulating solubility or targeting kinase active sites .
Molecular Weight and Solubility :
- The target has a lower hypothetical molecular weight (~285.7) compared to (458.58) and (413.85). This could translate to better bioavailability or diffusion across membranes.
- The hydrochloride salt in the target and enhances aqueous solubility, a critical factor for drug delivery.
Applications: The target’s amino-pyrazole motif is structurally akin to intermediates in antiviral or anti-inflammatory agents. ’s chloro-ethyl-pyrazole and benzoic acid structure align with its use as a pesticide reference standard , while ’s pyrimidine core suggests kinase inhibition or biochemical probing .
Research Findings and Implications
- Bioactivity: Pyrazole derivatives with amino groups (like the target) are often explored for their antimicrobial or anticancer properties, whereas chloro-substituted pyrazoles (e.g., ) are leveraged for pesticidal activity due to their electrophilic reactivity.
- Synthetic Accessibility : The target’s simpler structure may offer advantages in scalable synthesis compared to the more complex analogs in and .
- Regulatory Considerations : The hydrochloride salt form in the target and necessitates stringent purity controls, as highlighted by the ≥98% HPLC purity standards in .
Biological Activity
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride, also known by its CAS number 1429418-37-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₁N₃O₃
- Molecular Weight: 233.22 g/mol
- CAS Number: 1429418-37-0
Biological Activity Overview
Research has indicated that compounds containing the pyrazole moiety exhibit a range of biological activities, particularly in cancer therapy. The specific compound under study has shown promising results in various assays, indicating its potential as an anticancer agent.
Antitumor Activity
-
Cell Line Studies :
- The compound has been tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
- The compound has been tested against several cancer cell lines, including:
- Mechanisms of Action :
Study 1: Synthesis and Evaluation
A study published in ACS Omega synthesized various pyrazole derivatives, including this compound. The evaluation revealed that these derivatives exhibited strong antitumor activity across multiple cancer cell lines, reinforcing the therapeutic potential of pyrazole-based compounds .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship highlighted that modifications at the N1 position of the pyrazole significantly influenced biological activity. Substituents that enhanced hydrophobic interactions improved anticancer efficacy while minimizing toxicity to normal cells .
Table: Biological Activity Summary
| Property | Result |
|---|---|
| Target Cell Lines | HeLa, HepG2, MDA-MB-231 |
| IC₅₀ Values | HepG2: 54.25%, HeLa: 38.44% |
| Mechanism | Induces apoptosis via G2/M phase arrest |
| Gene Regulation | Downregulates Bcl-2; Upregulates Bax |
Q & A
Q. What synthetic strategies are effective for preparing 4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A two-step approach is common:
O-Arylation : React 4-hydroxybenzoic acid with 3-bromo-4-amino-1-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Q. Optimization Tips :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation of the amino group .
- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance solubility and regioselectivity .
- Purity : Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high yields (≥85%) .
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| O-Arylation + HCl salt | 85–90 | ≥98% | |
| Direct coupling | 70–75 | 95% |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the pyrazole’s methyl group (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.1 ppm).
- ¹³C NMR : Identify the carboxylate carbon (δ 170–175 ppm) and pyrazole C-NH₂ (δ 150–155 ppm) .
- Infrared Spectroscopy (IR) : Detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad) and C=O (1680–1720 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and monitor degradation .
Critical Note : The hydrochloride salt may show hygroscopicity; store samples in desiccated conditions to prevent spectral interference from moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps).
- Simulate interactions with enzymes (e.g., kinases) via molecular docking (AutoDock Vina) to identify binding affinities .
- Solubility Prediction : Use COSMO-RS models to correlate calculated polarity with experimental solubility in buffers (pH 1–7) .
Q. Example Workflow :
Generate 3D conformers (RDKit).
Dock into a target protein’s active site (PDB ID: 1XYZ).
Validate with experimental IC₅₀ data from enzyme inhibition assays.
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Analysis : Use Arrhenius plots (40–80°C) to extrapolate shelf-life at 25°C.
Q. Key Findings from Evidence :
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify the pyrazole’s substituents (e.g., replace -NH₂ with -NO₂ or -CF₃) and assess bioactivity.
- Biological Assays :
Q. Table 2: SAR Case Study
| Derivative | IC₅₀ (nM) | Solubility (mg/mL) | Key Modification |
|---|---|---|---|
| Parent compound | 50 ± 5 | 2.1 (pH 7.4) | –NH₂, –O– |
| –NH₂ → –CF₃ | 12 ± 2 | 0.9 | Enhanced hydrophobicity |
| –O– → –S– | 200 ± 20 | 3.5 | Reduced binding |
How can researchers address discrepancies between theoretical and experimental solubility data?
Methodological Answer:
- Experimental Validation :
- Co-Solvent Screening : Test solubilization in DMSO/water mixtures (1–10% v/v) to identify optimal formulations for biological assays .
Note : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, but aggregation at high concentrations may require dynamic light scattering (DLS) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
